Butyl beta-D-glucopyranoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3/t6-,7-,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZANQLIRVMZFOS-HOTMZDKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021370 | |
| Record name | Beta-D-Glucopyranoside, butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5391-18-4 | |
| Record name | Butyl glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beta-D-Glucopyranoside, butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BUTYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TBL42142 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Academic Research Focus on Butyl Beta D Glucopyranoside
Historical Development of Research Perspectives
The study of alkyl glucosides, including Butyl beta-D-glucopyranoside, has evolved significantly over time. Initial research and industrial production relied heavily on chemical synthesis methods, such as the Fischer glycosidation, which involves the acid-catalyzed condensation of glucose with an alcohol. core.ac.uk While effective, these traditional methods often require harsh reaction conditions and can lead to the formation of complex product mixtures and toxic waste, including hazardous solvents and catalysts. core.ac.uklu.se
In recent decades, a major shift in research has occurred, driven by the principles of green chemistry. This has led to a focus on enzymatic synthesis as a more sustainable and selective alternative. core.ac.uk Researchers have extensively investigated the use of various enzymes, particularly glycoside hydrolases like β-glucosidases and α-amylases, to catalyze the synthesis of alkyl glucosides. lu.sejst.go.jpbiorxiv.org This biocatalytic approach offers several advantages, including high stereospecificity, milder reaction conditions, and reduced environmental impact. core.ac.uklu.se
Early enzymatic studies focused on transglucosylation reactions, where a glucosyl group is transferred from a donor to an alcohol. jst.go.jp More recent research explores optimizing these enzymatic processes. For instance, studies have investigated the use of immobilized enzymes to enhance stability and allow for catalyst recycling, making the process more economically viable. biorxiv.orgdp.tech Research has also delved into using novel reaction media, such as deep eutectic solvents, to overcome the limited solubility of sugars in non-aqueous environments and to improve reaction selectivity. core.ac.uk The overarching goal of this research trajectory has been to develop efficient, environmentally friendly, and scalable biocatalytic processes for producing well-defined alkyl glycosides. biorxiv.org
Scope and Objectives of Scholarly Inquiry
Current scholarly inquiry into this compound and related alkyl glucosides is multifaceted, with several key objectives driving research efforts.
A primary objective is the optimization of synthesis methods . Researchers are continually working to improve the efficiency and sustainability of both chemical and, more prominently, enzymatic synthesis routes. This includes screening for novel enzymes with higher stability and activity, such as those from thermophilic organisms like Thermotoga maritima, and engineering existing enzymes for superior performance. biorxiv.orgdp.tech The investigation of reaction conditions, including the use of co-solvents like DMSO to enhance yields and the development of innovative reactor systems, is also a major focus. biorxiv.org The ultimate aim is to create biocatalytic processes that are competitive with traditional chemical methods, utilizing low-cost raw materials and enabling the reuse of biocatalysts. biorxiv.org
Another significant area of research is the characterization of physicochemical properties . A deep understanding of the compound's behavior in aqueous solutions is critical for its application as a surfactant. Studies focus on determining properties such as the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates called micelles. mdpi.comnih.gov Advanced techniques like X-ray and neutron scattering are employed to determine the structure, shape, and size of these micelles. osti.gov Research has shown that for n-alkyl-β-D-glucopyranosides, the micelle shape can be modeled as a cylindrical core-shell structure, with dimensions that depend on the length of the alkyl chain and the surfactant concentration. osti.govresearchgate.net
Finally, a major objective is the exploration of novel applications . While its use as a surfactant is well-established, research continues to uncover new potential. For example, derivatives of butyl glucopyranoside have been synthesized and evaluated for their antimicrobial properties. researchgate.net Furthermore, the interaction of these glycosides with other molecules, such as their ability to bind to and influence the structure of proteins, is a crucial area of study for drug design and development. The specific β-linkage in this compound is significant for its biological properties and interactions within biological systems.
Interactive Table: Research Objectives and Findings
| Research Objective | Key Area of Investigation | Detailed Findings |
| Optimizing Synthesis | Enzymatic Alcoholysis & Transglycosylation | Enzymes from Kluyveromyces lactis and Thermotoga maritima show high activity for synthesizing alkyl glucosides. jst.go.jpbiorxiv.org Immobilization of enzymes on supports like crosslinked Sepharose allows for reuse and increased stability. biorxiv.orgdp.tech |
| Characterizing Properties | Micelle Formation and Structure | Butyl glucoside derivatives exhibit typical surfactant behavior. mdpi.com The structure of n-alkyl-β-D-glucopyranoside micelles can be modeled as core-shell cylinders, with their length increasing significantly with the surfactant's alkyl chain length. osti.gov |
| Exploring Applications | Antimicrobial Activity & Drug Development | Synthesized derivatives of n-butyl glucopyranoside have demonstrated moderate antibacterial and antifungal activities against various human pathogens. researchgate.net Its ability to interact with cell membranes and stabilize proteins is relevant for drug delivery systems. |
Synthetic Methodologies
Enzymatic Synthesis Approaches (Biocatalysis)
Enzymatic synthesis, or biocatalysis, offers a green and highly selective alternative to chemical methods for the production of butyl beta-D-glucopyranoside. These reactions are typically carried out under mild conditions and can achieve high stereoselectivity.
β-Glucosidases are commonly employed for the synthesis of butyl β-D-glucoside. These enzymes can catalyze the transfer of a glucose moiety from a donor substrate, such as glucose itself or an activated glucoside, to butanol. The use of β-glucosidase from sources like almonds has been optimized using response surface methodology. researchgate.net Key variables influencing the yield include temperature, the volume ratio of water to butanol, glucose concentration, and enzyme concentration. researchgate.net Optimal conditions have been identified to maximize the concentration of the product. researchgate.net
Another enzymatic approach involves the use of cyclodextrin (B1172386) glucanotransferases (CGTases). These enzymes can catalyze the transfer of glucose units from starch or related maltooligosaccharides to an acceptor molecule like tert-butyl alcohol. This process, known as transglucosylation, has been shown to produce tert-butyl-α-D-glucoside and tert-butyl-α-D-maltoside. nih.gov The yield of this reaction can be significant, demonstrating the potential of CGTases for the synthesis of alkyl glucosides. nih.gov
Immobilization of enzymes, such as β-galactosidase on supports like glyoxal-agarose, has also been explored for the synthesis of butyl-β-galactoside, a related alkyl glycoside. nih.gov Immobilization can enhance enzyme stability and allow for its reuse, making the process more economically viable. The reaction can be carried out in aqueous-organic solvent systems to improve the solubility of the substrates and shift the reaction equilibrium towards synthesis. nih.gov
| Enzyme | Source | Substrates | Product |
| β-glucosidase | Almonds | Glucose, n-butanol | n-butyl β-D-glucopyranoside |
| Cyclodextrin glucanotransferase (CGTase) | Thermoanaerobacter sp. | Starch, tert-butanol | tert-butyl-α-D-glucoside |
| β-galactosidase (immobilized) | Aspergillus oryzae | Lactose (B1674315), 1-butanol (B46404) | Butyl-β-galactoside |
β-Glycosidase-Catalyzed Glycosidation
The enzymatic synthesis of Butyl β-D-glucopyranoside is primarily achieved through glycosidation reactions catalyzed by β-glucosidases (EC 3.2.1.21). These enzymes facilitate the formation of a glycosidic bond between a glycosyl donor and an acceptor, which in this case is n-butanol. researchgate.net The reaction can be approached through two main pathways: transglycosylation or reverse hydrolysis. researchgate.net In both scenarios, the β-glucosidase is the crucial biocatalyst that dictates the stereochemistry and success of the glycosidic linkage. For instance, β-glucosidase from almonds has been effectively used, both in its native and immobilized forms, to catalyze the direct β-glycosidation of D-glucose with various alcohols. researchgate.net
Transglycosylation Mechanisms
Transglycosylation is an enzyme-catalyzed transfer of a glycosyl group from a donor glycoside to an acceptor molecule other than water. nih.gov This process is a direct consequence of the double-displacement mechanism, also known as a retaining mechanism, employed by β-glucosidases. nih.govnih.gov
The mechanism involves two main steps:
Glycosylation : The enzyme's catalytic nucleophile attacks the anomeric carbon of the glycosyl donor, displacing the aglycone and forming a covalent enzyme-glucose intermediate. This step is assisted by a catalytic acid that protonates the glycosidic oxygen. nih.gov
Deglycosylation : The glycosyl moiety is transferred from the enzyme to an acceptor. In transglycosylation, the acceptor is an alcohol (n-butanol), which attacks the anomeric carbon of the enzyme-glucose intermediate. This results in the formation of Butyl β-D-glucopyranoside. nih.gov
This deglycosylation step is in direct competition with hydrolysis, where water acts as the acceptor, leading back to the free glucose. nih.gov The balance between transglycosylation and hydrolysis is a critical factor influencing the final product yield. One strategy to favor synthesis involves using Butyl β-D-glucopyranoside itself as the glycosyl donor to transfer the glucose moiety to a different acceptor, such as in the synthesis of salidroside (B192308). researchgate.net
Reverse Hydrolysis Reaction Systems
Reverse hydrolysis is a thermodynamic approach where the normal hydrolytic function of β-glucosidase is reversed to synthesize the glycoside from a monosaccharide (D-glucose) and an alcohol (n-butanol). researchgate.net This reaction is essentially a dehydration, and to shift the equilibrium towards synthesis, it is typically conducted in systems with low water activity. researchgate.net This can be achieved by using high concentrations of substrates or by carrying out the reaction in organic solvents or ionic liquids. researchgate.net
A notable study demonstrated the synthesis of n-butyl-β-D-glucoside (BG) via the reverse hydrolysis of D-glucose and n-butanol using immobilized β-glucosidase from bitter almonds. This system achieved a high yield, underscoring the viability of this method for producing Butyl β-D-glucopyranoside. researchgate.net
| Parameter | Value |
| Enzyme Source | Immobilized β-glucosidase from bitter almonds |
| Reaction Type | Reverse Hydrolysis |
| Substrates | D-glucose, n-butanol |
| Product | n-butyl-β-D-glucoside (BG) |
| Achieved Yield | 78.04% ± 2.2% |
| Product Concentration | 0.23 ± 0.015 M |
Enzyme Specificity and Selectivity in Glycoside Formation
The utility of β-glucosidases in synthesizing Butyl β-D-glucopyranoside is heavily dependent on their inherent specificity and selectivity, which ensures the formation of the correct product isomer.
Regioselectivity of Glycosylation
Regioselectivity in this context refers to the enzyme's ability to catalyze the formation of the glycosidic bond at a specific hydroxyl group of the acceptor molecule. In the synthesis of Butyl β-D-glucopyranoside, the enzyme selectively facilitates the attack of the hydroxyl group of n-butanol on the anomeric carbon (C-1) of the glucose moiety, rather than on any of the other four hydroxyl groups of glucose. The active site architecture of the glycosyltransferase dictates the positioning of the substrates, ensuring that the correct hydroxyl group is oriented for the nucleophilic attack. nih.gov This inherent regioselectivity of β-glucosidases is fundamental to achieving a specific product without the need for complex protection and deprotection steps that are common in chemical synthesis. umsl.edu
Stereoselectivity (e.g., β-Anomer Formation)
Stereoselectivity is a hallmark of enzymatic glycosylation. β-Glucosidases exclusively form the β-anomer of the glycosidic bond. nih.gov This is a direct result of the retaining mechanism of the enzyme. nih.gov In this mechanism, the nucleophilic attack by the alcohol acceptor occurs on the same face from which the original leaving group (either from the enzyme in the second step of transglycosylation or the hydroxyl group in reverse hydrolysis) departed. This results in a net retention of the anomeric configuration. Since the enzyme is a β-glucosidase, its active site is specifically configured to bind and process substrates to yield a product with the β-configuration. nih.govresearchgate.net This high stereoselectivity prevents the formation of the corresponding α-anomer, simplifying purification and ensuring the biological and chemical identity of the final product.
Bioprocess Optimization for Enhanced Yield
Maximizing the yield of Butyl β-D-glucopyranoside requires careful optimization of various bioprocess parameters. leadventgrp.com The goal is to favor the synthesis reaction (transglycosylation or reverse hydrolysis) over the competing hydrolysis of the product and the glycosyl donor. nih.gov
Key optimization strategies include:
Enzyme Immobilization : Using an immobilized enzyme, such as β-glucosidase on epoxy group-functionalized beads, can improve stability, facilitate catalyst recovery and reuse, and potentially enhance performance. researchgate.net
Reaction Medium : The choice of solvent is critical. To reduce water activity and shift the equilibrium toward synthesis, organic cosolvents, ionic liquids, or ternary systems (e.g., acetone (B3395972)/1-butanol/aqueous solution) can be employed. researchgate.netnih.gov
Control of Critical Parameters : Fine-tuning parameters such as pH, temperature, and buffer content is essential for optimal enzyme activity and stability. researchgate.netalliedacademies.org For example, in one study, the transglycosylation to produce salidroside using Butyl β-D-glucopyranoside as a donor was optimized at pH 8.0 and 50 °C. researchgate.net
Substrate Concentration and Molar Ratio : High concentrations of the alcohol acceptor (n-butanol) are required to outcompete water for the glycosyl intermediate. nih.gov Optimizing the molar ratio of the glycosyl donor to the acceptor is a crucial step examined for yield improvement. researchgate.net
By systematically adjusting these factors, the efficiency of the enzymatic synthesis can be significantly enhanced, making the bioprocess a more viable and sustainable method for producing Butyl β-D-glucopyranoside. leadventgrp.com
Reaction Medium Engineering (e.g., Two-Phase Solvent Systems, Cosolvents)
The reaction medium plays a critical role in the enzymatic synthesis of alkyl-glucosides, influencing both substrate solubility and enzyme activity. In the synthesis of butyl β-D-glucopyranoside, a key challenge is the disparate solubility of the hydrophilic glucose and the more hydrophobic butanol. To address this, two-phase solvent systems and the use of cosolvents have been investigated to create a more favorable environment for the enzymatic reaction.
A study on the enzymatic synthesis of butyl-β-D-galactoside, a structurally similar compound, explored the use of acetone as a cosolvent in a ternary system with 1-butanol and an aqueous solution. This approach aimed to increase the concentration of the alcohol in the reaction phase and reduce water activity, thereby favoring the synthesis reaction over hydrolysis. While specific studies on two-phase solvent systems exclusively for this compound are not extensively detailed in the provided search results, the principles from similar alkyl glycoside syntheses are applicable. The use of a water-immiscible organic solvent can serve as a reservoir for the alcohol substrate, maintaining a low concentration in the aqueous phase where the enzyme is active, which can help to minimize substrate inhibition and shift the reaction equilibrium towards synthesis.
Deep eutectic solvents (DESs) have also been explored as cosolvents in enzymatic glycosylation to improve the solubility of substrates. For instance, DESs composed of choline (B1196258) chloride and glycerol (B35011) have been used to enhance the hydrolysis of glycosylated flavonoids by overcoming low solubility in aqueous media. Although not specifically documented for this compound in the provided results, this approach suggests a potential avenue for reaction medium engineering in its synthesis.
Enzyme Immobilization Techniques
Immobilization of β-glucosidases offers several advantages for the industrial synthesis of this compound, including enhanced stability, reusability of the biocatalyst, and simplified product purification. Various techniques have been developed for enzyme immobilization, broadly categorized as carrier-binding methods, cross-linking, and entrapment.
Covalent binding is a widely used method that involves the formation of stable bonds between the enzyme and a support material. Supports with active groups such as divinylsulfone (DVS), glyoxyl, and epoxide have been successfully used to immobilize β-glucosidases. For example, β-glucosidases from Pectinex Ultra SP-L and Celluclast® 1.5L were immobilized on DVS-agarose at varying pH levels, with higher pH values generally yielding better immobilization results. The immobilized enzymes demonstrated significantly increased thermal stability compared to their free counterparts. Specifically, the β-glucosidase from Celluclast® 1.5L, when immobilized on DVS-agarose at pH 9 and blocked with glycine, showed a 7.76-fold increase in thermal stability and retained 76% of its activity after 10 successive cycles.
Adsorption is another common technique where the enzyme is physically bound to a support via weaker interactions like van der Waals forces or ionic bonds. While simpler than covalent binding, enzyme leakage can be a drawback.
Cross-linking involves the formation of intermolecular bonds between enzyme molecules using a cross-linking agent such as glutaraldehyde, resulting in the formation of carrier-free macroparticles. This method can lead to high enzyme loading but may also cause some loss of activity due to conformational changes.
For the synthesis of naturally occurring β-D-glucopyranosides, immobilized β-glucosidase from almonds has been utilized. In a 90% tert-butanol/water solution, the immobilized enzyme successfully catalyzed the glycosylation of various functionalized alcohols. Although a specific protocol for this compound using an immobilized enzyme is not detailed in the provided results, these examples demonstrate the feasibility and benefits of using immobilized β-glucosidases for alkyl glucoside synthesis.
Influence of Reaction Parameters (e.g., Temperature, pH, Water Activity, Reaction Time)
The yield and rate of this compound synthesis are significantly influenced by several key reaction parameters. Optimization of these parameters is crucial for maximizing product concentration and conversion efficiency.
A study utilizing response surface methodology (RSM) systematically investigated the effects of temperature, water/butanol volume ratio, glucose concentration, and enzyme concentration on the synthesis of butyl glucoside using β-glucosidase from bitter almonds. The statistical analysis revealed that all four factors had significant effects on the synthesis. The optimal conditions were determined to be a temperature of 44.7°C, a water/butanol volume ratio of 17.6%, a glucose concentration of 199.2 g/L, and an enzyme concentration of 2.5 g/L, which resulted in an optimal butyl glucoside concentration of 41.6 g/L.
Temperature: The enzyme activity is highly dependent on temperature, with an optimal range for both activity and stability. The study by Yan et al. (1998) identified 44.7°C as the optimal temperature for butyl glucoside synthesis with β-glucosidase from bitter almonds.
pH: The pH of the reaction medium affects the ionization state of the enzyme'
Utilization of Model Glycosyl Acceptors in Biocatalysis
The enzymatic synthesis of this compound often employs model glycosyl acceptors to investigate and optimize reaction conditions. Biocatalysis, utilizing enzymes such as β-glucosidases, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. In this context, various alcohols serve as model acceptors for the glucosyl donor, which is typically D-glucose. The efficiency of this transglycosylation reaction is influenced by several factors, including the nature of the enzyme, the concentration of substrates, and the reaction medium.
Research into the enzymatic synthesis of alkyl glucosides has demonstrated the feasibility of using different alcohols as acceptors. For instance, the synthesis of butyl glucoside has been successfully optimized using β-glucosidase from bitter almonds. nih.gov This optimization was achieved through response surface methodology, which helps in understanding the relationship between operational variables and the yield of butyl glucoside. nih.gov
Furthermore, studies on other short-chain alkyl glycosides, such as butyl-β-galactoside, provide insights into the broader applicability of biocatalytic methods. nih.gov In these syntheses, enzymes like β-galactosidase from Aspergillus oryzae have been used with lactose as the glycosyl donor and 1-butanol as the acceptor. nih.gov The use of co-solvents like acetone has been explored to enhance the solubility of the fatty alcohol in the aqueous phase, thereby improving the synthesis performance. nih.gov
Below is a data table summarizing the key findings from a study on the optimization of butyl glucoside synthesis using a model glycosyl acceptor system.
| Operating Variable | Optimal Condition |
| Temperature | 44.7 °C |
| Water/Butanol Volume Ratio | 17.6% |
| Glucose Concentration | 199.2 g/L |
| Enzyme Concentration | 2.5 g/L |
| Resulting Butyl Glucoside Concentration | 41.6 g/L |
This table illustrates the optimized conditions for the enzymatic synthesis of butyl glucoside, achieving a concentration of 41.6 g/L. nih.gov The successful synthesis and optimization using butanol as a model glycosyl acceptor underscore the potential of biocatalysis in producing specific alkyl glycosides.
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization
Modern analytical methods offer detailed insights into the covalent structure and stereochemistry of Butyl beta-D-glucopyranoside.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of this compound, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule.
One-dimensional NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, are instrumental in identifying the fundamental building blocks of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the protons in both the butyl and glucopyranoside moieties. The anomeric proton (H-1) of the glucose unit typically resonates in the downfield region, around 4.3-5.9 ppm, with its specific chemical shift and coupling constant providing crucial information about the glycosidic linkage. creative-proteomics.com Protons of the glucose ring appear in the range of approximately 3.0 to 4.5 ppm, while the protons of the butyl group are observed in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The anomeric carbon (C-1) is a key diagnostic signal, typically appearing in the range of 85–115 ppm. nih.gov For β-anomers, the C-1 signal is generally found to be less shielded (further downfield) compared to their α-counterparts. nih.gov The other carbon atoms of the glucopyranose ring resonate between approximately 60 and 85 ppm, while the carbons of the butyl group appear at higher field strengths. nih.gov
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | 4.35 (d, J=7.8 Hz) | 103.1 |
| C2 | 3.21 (t, J=8.4 Hz) | 73.8 |
| C3 | 3.38 (t, J=9.0 Hz) | 76.5 |
| C4 | 3.30 (t, J=9.2 Hz) | 70.2 |
| C5 | 3.36 (m) | 76.7 |
| C6a | 3.88 (dd, J=12.0, 2.0 Hz) | 61.3 |
| C6b | 3.69 (dd, J=12.0, 5.6 Hz) | 61.3 |
| C1' | 3.90 (m), 3.52 (m) | 69.8 |
| C2' | 1.58 (m) | 31.6 |
| C3' | 1.40 (m) | 19.1 |
| C4' | 0.92 (t, J=7.4 Hz) | 13.7 |
Note: Data is based on predicted values and may vary slightly based on solvent and experimental conditions.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (¹H-¹H Correlation Spectroscopy): The COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbon atoms. This allows for the tracing of the proton network within the glucose ring and the butyl chain, confirming the sequence of protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This powerful technique allows for the definitive assignment of each carbon signal by linking it to its corresponding proton signal, which is often more easily resolved. researchgate.net For instance, the anomeric proton signal can be directly correlated to the anomeric carbon signal, confirming their assignment. researchgate.net
While solution-state NMR provides information on the average conformation of molecules, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of this compound in its solid form. This is particularly useful for studying crystalline polymorphs and the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the solid state. acs.orgnih.gov By analyzing the chemical shifts and line shapes in ssNMR spectra, researchers can deduce information about the local environment and conformation of the glycoside in its native, solid phase. nih.gov
The determination of the anomeric configuration (α or β) is a critical aspect of structural elucidation. In this compound, the β-configuration is confirmed by several NMR parameters.
The most telling feature in the ¹H NMR spectrum is the coupling constant between the anomeric proton (H-1) and the adjacent proton on C-2 (H-2), denoted as ³J(H1,H2). For β-glucopyranosides, H-1 and H-2 are typically in a trans-diaxial orientation, resulting in a large coupling constant, usually in the range of 7-9 Hz. nih.gov This is in contrast to α-anomers, where the relationship is axial-equatorial, leading to a smaller coupling constant.
Furthermore, the chemical shift of the anomeric carbon (C-1) in the ¹³C NMR spectrum is indicative of the anomeric configuration. As a general rule, the C-1 of a β-anomer resonates at a lower field (higher ppm value) compared to the corresponding α-anomer. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with fragmentation analysis, it can also provide structural information.
In a typical mass spectrum, this compound will show a molecular ion peak ([M]+) corresponding to its molecular weight. More commonly, adduct ions such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ are observed in positive ion mode, while [M-H]⁻ is seen in negative ion mode. uni.lu The exact mass of these ions, determined by high-resolution mass spectrometry (HRMS), can be used to confirm the molecular formula C₁₀H₂₀O₆. nih.gov
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can reveal details about the structure. For example, the cleavage of the glycosidic bond is a common fragmentation pathway, leading to the formation of ions corresponding to the butyl group and the glucose moiety. This helps to confirm the identity of the aglycone and the sugar unit. mdpi.com
Interactive Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 237.13327 | 152.5 |
| [M+Na]⁺ | 259.11521 | 157.9 |
| [M-H]⁻ | 235.11871 | 151.1 |
| [M+NH₄]⁺ | 254.15981 | 166.7 |
| [M+K]⁺ | 275.08915 | 157.1 |
| [M+H-H₂O]⁺ | 219.12325 | 147.3 |
| [M+HCOO]⁻ | 281.12419 | 166.5 |
| [M+CH₃COO]⁻ | 295.13984 | 183.3 |
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)
FT-IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule. In a study involving the synthesis of n-butyl D-glucopyranosides, FT-IR was used for characterization. researchgate.net The spectrum of the anomer, n-butyl α-D-glucopyranoside, shows a characteristic broad absorption band for the O-H stretching vibrations around 3448 cm⁻¹. researchgate.net For this compound, the spectrum is expected to be dominated by strong, broad O-H stretching bands from the multiple hydroxyl groups, C-H stretching vibrations from the butyl group and the pyranose ring, and a complex fingerprint region (below 1500 cm⁻¹) containing C-O stretching and C-C stretching vibrations.
X-ray Crystallography
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis
Despite its importance for unambiguous conformational analysis, a complete single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. The compound is mentioned as a component in crystallization buffers for biological macromolecules, such as human soluble adenylate cyclase, but its own crystal structure was not the subject of these studies. google.com The inherent flexibility of the butyl group and the extensive hydrogen-bonding capabilities of the glucose moiety can present challenges in obtaining single crystals suitable for diffraction analysis.
Crystal Structure Determination and Refinement
As no single-crystal X-ray diffraction data has been published, details regarding the crystal structure determination (e.g., space group, unit cell dimensions) and refinement statistics (e.g., R-value) for this compound are not available.
Analysis of Crystal Packing and Lattice Interactions
Without a determined crystal structure, a detailed analysis of the crystal packing and specific lattice interactions, such as the hydrogen-bonding network, cannot be performed. It is hypothesized that any crystalline form would be heavily stabilized by an extensive network of intermolecular hydrogen bonds involving the hydroxyl groups of the glucose units, a common feature in the crystal structures of other alkyl glycosides. uq.edu.au
Conformational Studies
The spatial arrangement of atoms and functional groups in this compound is not static. The molecule undergoes conformational changes, particularly concerning the pyranose ring and the orientation of its substituents. These dynamics are influenced by both intramolecular and intermolecular factors.
The six-membered pyranose ring of this compound, like other aldohexoses, predominantly adopts a chair conformation, which is more stable than other potential forms like the boat or skew-boat conformations. libretexts.org This is analogous to the well-studied conformational preferences of cyclohexane. In the case of β-D-glucopyranose derivatives, the chair conformation is particularly stable because it can accommodate its bulky substituents in equatorial positions, minimizing steric hindrance. libretexts.orglibretexts.org For D-sugars, the terminal -CH2OH group is oriented up on the pyranose ring. libretexts.org
In solution, the conformation of this compound is not rigid but exists in a dynamic equilibrium. While the chair conformation is the most populated state, the molecule can undergo ring-flipping to an alternative chair conformation, although this is generally less favorable. The presence of different conformers can be influenced by the solvent. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through techniques like transferred Nuclear Overhauser Effect (trNOE) experiments, is a powerful tool for studying the solution conformation of glycosides. nih.gov Such studies on related molecules reveal that the conformation of a glycoside when bound to a protein or enzyme can differ from its predominant conformation when free in solution. nih.gov For instance, studies on phenyl β-D-glucopyranoside have shown that the conformational landscape is complex, with multiple low-energy conformers present in solution. The relative populations of these conformers are sensitive to the solvent environment, highlighting the role of solvent-solute interactions in determining conformational preferences. nih.gov While specific NMR data for this compound is not detailed in the provided context, the principles derived from studies on analogous compounds are directly applicable.
Intermolecular forces, particularly hydrogen bonding and C-H...π interactions, are crucial in dictating the aggregation behavior and biological interactions of this compound.
Hydrogen Bonding: this compound possesses four hydroxyl groups and six oxygen atoms, making it both a hydrogen bond donor and acceptor. nih.gov These hydrogen bonds can be intramolecular, between different parts of the same molecule, or intermolecular, with surrounding solvent molecules or other this compound molecules. Density functional theory (DFT) calculations on similar molecules, like n-octyl-β-D-glucopyranoside, have been used to analyze the parameters of intramolecular hydrogen bonds. nih.gov These studies show that the orientation of the hydroxyl groups (axial vs. equatorial) significantly affects the hydrogen bonding network. nih.gov Theoretical studies on methyl-β-D-glucopyranoside also emphasize the importance of hydrogen bonding in interpreting its infrared spectrum and understanding its structure. researchgate.net
C-H...π Interactions: Although this compound itself lacks an aromatic ring, C-H...π interactions become relevant when it interacts with aromatic systems, such as aromatic amino acid residues (tryptophan, tyrosine) in proteins. nih.govnih.gov The β-D-glucopyranose unit is structurally well-suited for such interactions because all of its ring C-H bonds are oriented axially. nih.gov This creates a patch of electropositive hydrogens on one face of the ring that can interact favorably with the electron-rich face of an aromatic ring. nih.gov Studies have shown that tryptophan is the most frequently found amino acid residue in the vicinity of β-D-glucopyranose in protein structures, indicating the significance of these interactions in carbohydrate recognition and binding. nih.gov
Advanced Analytical Methodologies for Compound Characterization
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of Butyl beta-D-glucopyranoside, enabling its separation from complex mixtures, including synthetic precursors and other related alkyl glycoside species.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of alkyl glycosides like this compound. Depending on the analytical objective, different HPLC modes can be utilized.
Reversed-Phase (RP-HPLC): This is the most common mode for analyzing alkyl polyglycosides. Separation is based on the hydrophobicity of the alkyl chain. For a mixture of alkyl glucosides, RP-HPLC can effectively separate homologs based on the length of their alkyl chains. A typical mobile phase for this separation is a gradient of methanol (B129727) and water.
Normal-Phase (NP-HPLC): This mode is particularly useful for separating anomers (α and β isomers) of glycosides. The separation of Butyl α-D-glucopyranoside from this compound can be achieved using NP-HPLC.
Due to the lack of a strong chromophore in this compound, detection is often performed using universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification, offering detailed structural information based on mass-to-charge ratios. nih.gov
Table 1: HPLC Methodologies for Alkyl Glycoside Analysis
| HPLC Mode | Stationary Phase Example | Mobile Phase Example | Separation Principle | Typical Detector |
| Reversed-Phase | C18, C8 | Methanol/Water Gradient | Alkyl Chain Length | ELSD, RI, MS |
| Normal-Phase | Silica, Amino | Isooctane/Ethyl Acetate/2-Propanol | Anomer Separation (α vs. β) | ELSD, RI, MS |
Gas Chromatography (GC) is a high-resolution separation technique that can be applied to the analysis of this compound. However, due to the low volatility of glycosides, a crucial derivatization step is required prior to analysis to convert the non-volatile compound into a thermally stable, volatile derivative.
Common derivatization methods include:
Silylation: Reaction with agents like hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMSC) in pyridine (B92270) to form trimethylsilyl (B98337) (TMS) ethers.
Permethylation: A comprehensive methylation of all hydroxyl groups.
Once derivatized, the compound can be separated based on its boiling point and interaction with the GC column's stationary phase. The NIST Chemistry WebBook provides a retention index for permethylated 1-butyl-β-D-glucopyranoside, which is a valuable reference for method development. nist.gov Coupling GC with Mass Spectrometry (GC-MS) allows for definitive identification of the compound through its characteristic mass spectrum and fragmentation pattern.
Table 2: Gas Chromatography Data for a this compound Derivative
| Derivative | Column Type | Retention Index (RI) | Reference |
| 1-butyl, permethylated | Non-polar (HP-1) | 1704 | NIST nist.gov |
Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of analytes in an electric field. nih.gov For neutral compounds like this compound, the most applicable CE mode is Micellar Electrokinetic Chromatography (MEKC). In MEKC, a surfactant is added to the background electrolyte above its critical micelle concentration to form micelles. These micelles act as a pseudo-stationary phase, and separation occurs based on the partitioning of the analyte between the aqueous buffer and the micelles. ubaya.ac.id This technique is particularly noted for its high resolution, speed, and minimal sample and reagent consumption, making it a valuable tool for the purity assessment of alkyl glycosides. nih.govacs.org
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume or size in solution. While not typically used for assessing the purity of monomeric this compound, it is a critical technique for characterizing its behavior as a surfactant. Above its critical micelle concentration (CMC), this compound molecules self-assemble into micelles. SEC can be used to determine the size, aggregation number, and molecular weight distribution of these micelles. This information is vital for understanding the compound's performance in applications such as detergency and emulsification.
Affinity chromatography is a highly selective technique that separates molecules based on a specific and reversible binding interaction between an analyte and a ligand immobilized on the chromatographic stationary phase. ijnrd.org The most relevant application in the context of glycosides involves the use of lectins—proteins that bind specifically to certain carbohydrate structures. nih.govresearchgate.net
While powerful for isolating and analyzing glycoproteins from complex biological mixtures, the direct characterization of a small molecule like this compound by affinity chromatography is less common. researchgate.netcreative-proteomics.com However, the principle can be applied to study its interactions. For instance, a column with an immobilized lectin that specifically recognizes β-D-glucose could potentially be used to confirm the identity of the sugar moiety or to separate it from other isomers. More commonly, this compound might be used as a competitive eluent to release a bound glycoprotein (B1211001) from a lectin column.
Physico-Chemical Characterization Techniques
Beyond chromatographic separation, a range of physico-chemical techniques are indispensable for the definitive structural elucidation and characterization of this compound.
Key techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for the structural determination of this compound. researchgate.netresearchgate.net ¹H NMR provides information on the number and connectivity of protons, with the coupling constant of the anomeric proton (H-1) being diagnostic for confirming the β-configuration of the glycosidic bond. ¹³C NMR reveals the number and chemical environment of all carbon atoms in the molecule. nih.gov
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound. nih.gov High-resolution mass spectrometry (HR-MS) can deliver a highly accurate mass measurement, which helps in confirming the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further verify the structure by showing the loss of the butyl group or characteristic fragments from the glucose ring.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, oxygen) in the pure compound, which can be compared against the theoretical values calculated from its molecular formula. researchgate.net
These spectroscopic and analytical methods, when used in combination, provide unambiguous confirmation of the structure and purity of this compound.
Table 3: Physico-Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₆ | PubChem nih.gov |
| Molecular Weight | 236.26 g/mol | PubChem nih.gov |
| Melting Point | 82 °C | Carl ROTH carlroth.com |
| Boiling Point | 412 °C | Carl ROTH carlroth.com |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem nih.gov |
| InChIKey | BZANQLIRVMZFOS-HOTMZDKISA-N | PubChem nih.gov |
| CAS Number | 5391-18-4 | PubChem nih.gov |
Analytical Ultracentrifugation (AUC)
Analytical ultracentrifugation is a powerful technique for studying the behavior of macromolecules and their assemblies in solution. For surfactants like this compound, AUC can be used to determine the sedimentation coefficient, which provides information about the size and shape of the micelles. Sedimentation velocity experiments can reveal the homogeneity of the micellar population and determine the micellar molecular weight and aggregation number. Studies on n-octyl-β-D-glucopyranoside have utilized AUC to re-estimate its micellar size, with aggregation numbers ranging from 27 to 100, corresponding to micellar molecular weights of 8,000 to 29,000. researchgate.net It is expected that this compound would form smaller micelles due to its shorter alkyl chain.
Light Scattering Techniques (e.g., Laser Light Scattering, LLS)
Light scattering techniques, including dynamic light scattering (DLS) and static light scattering (SLS), are fundamental for characterizing micellar solutions. DLS measures the hydrodynamic radius of the micelles, while SLS can determine the weight-average micellar molecular weight and the second virial coefficient, which gives insight into inter-micellar interactions. For n-octyl-β-D-glucopyranoside, DLS has been used to determine a hydrodynamic radius of 23 ± 3 Å. researchgate.net Similar studies on aqueous mixtures of n-decyl beta-D-glucopyranoside have used small-angle neutron and static light scattering to investigate the size and shape of micelles. nih.gov These techniques would be equally applicable to characterizing the smaller micelles expected to be formed by this compound.
Viscometry
Viscometry measures the viscosity of a solution, which can provide information about the size, shape, and interactions of solutes. For surfactant solutions, the viscosity changes significantly around the critical micelle concentration (CMC) and can be influenced by the shape and size of the micelles. The viscosity of alkyl polyglycoside solutions is known to increase with concentration. brillachem.com While the degree of polymerization has a lesser effect, the length of the alkyl group influences the thickening effect, with longer chains leading to a stronger effect. google.com Therefore, viscometric studies of this compound solutions would be useful in understanding its aggregation behavior and the hydrodynamic properties of its micelles.
Chemolytic Degradation and Analysis (e.g., Methylation Analysis, Periodate (B1199274) Oxidation)
Chemolytic degradation methods are used to elucidate the structure of carbohydrates.
Methylation Analysis: This technique is typically used to determine the linkage positions of monosaccharide units within a larger polysaccharide. It involves methylating all free hydroxyl groups, followed by hydrolysis and analysis of the partially methylated monosaccharides. For a simple monosaccharide derivative like this compound, methylation analysis would confirm the presence of free hydroxyl groups at positions C2, C3, C4, and C6 of the glucopyranose ring. The permethylated derivative of this compound has been characterized by gas chromatography. ecsa-chemicals.ch
Periodate Oxidation: This reaction specifically cleaves the carbon-carbon bond between vicinal diols (hydroxyl groups on adjacent carbons). In this compound, the glucopyranose ring has vicinal diols at C2-C3 and C3-C4. The reaction with periodate would lead to the cleavage of these bonds, resulting in the formation of specific oxidation products. The consumption of periodate and the products formed can be analyzed to confirm the structure of the pyranose ring. The rate of periodate oxidation can also provide insights into the conformation of the sugar in solution. stackexchange.comnih.gov Studies on the biodegradation of alkyl polyglucosides suggest that a primary degradation pathway involves the hydrolysis of the glycosidic bond, releasing the alcohol and the sugar. researchgate.net
Biochemical and Biophysical Applications in Research
Membrane Protein Solubilization and Stabilization
The primary application of Butyl beta-D-glucopyranoside in research is the solubilization and stabilization of integral membrane proteins. These proteins are embedded within the lipid bilayer of cellular membranes and are insoluble in aqueous solutions. Detergents like this compound are essential for extracting these proteins from their native membrane environment into a soluble, yet stable, state for further study. nih.govsigmaaldrich.com
The process of solubilizing a cell membrane with a detergent is a stepwise event that depends on the detergent's concentration. Below its critical micelle concentration (CMC), detergent monomers may partition into the lipid bilayer. As the concentration increases and surpasses the CMC, the detergent molecules begin to saturate the bilayer, leading to the disintegration of the membrane structure. sigmaaldrich.com This process disrupts the native lipid-protein and protein-protein interactions. sigmaaldrich.com The hydrophobic, transmembrane portions of the proteins are then shielded from the aqueous solvent by the hydrophobic tails of the detergent molecules, forming mixed micelles containing protein, detergent, and sometimes residual lipids. sigmaaldrich.comgbiosciences.com This results in a soluble protein-detergent complex that can be purified and analyzed using standard biochemical techniques. sigmaaldrich.com
Achieving successful solubilization requires extracting the target protein at a high yield while maintaining its structural and functional integrity. sigmaaldrich.com This is a critical and often empirical process involving the optimization of several parameters. The choice of detergent is paramount, with milder, non-ionic detergents like this compound often being preferred to preserve protein activity.
Key factors that must be optimized include:
Detergent Concentration: Must be sufficiently above the CMC to ensure membrane disruption and protein solubilization, but excessive concentrations can lead to protein denaturation.
Buffer Composition: The pH and ionic strength of the buffer can significantly impact protein stability and solubility. gbiosciences.com A buffer containing around 150 mM NaCl is often used to aid solubility. gbiosciences.com
Temperature: Most solubilization and purification steps are performed at low temperatures (e.g., 4°C) to minimize proteolysis and maintain protein stability. nih.gov
Additives: The inclusion of agents like protease inhibitors, stabilizing ligands, or glycerol (B35011) can be crucial for preserving the protein's integrity. sigmaaldrich.comgbiosciences.com
For some membrane proteins, interaction with specific native lipids is essential for their activity. sigmaaldrich.com A successful solubilization strategy must not strip these crucial lipids away, allowing for the formation of stable protein-lipid-detergent complexes. sigmaaldrich.com
Table 1: Key Parameters for Optimizing Membrane Protein Solubilization
| Parameter | Rationale for Optimization | Typical Range/Condition |
|---|---|---|
| Detergent Type | Different detergents have varying abilities to preserve protein structure and function. Non-ionic detergents are generally considered "gentler." | Screening of various detergents (e.g., alkyl glucosides, alkyl maltosides). |
| Detergent Conc. | Must be above the Critical Micelle Concentration (CMC) for solubilization but not so high as to cause denaturation. | 1-10x CMC |
| Temperature | Lower temperatures reduce protease activity and increase protein stability. | 4°C |
| pH | Protein stability is highly dependent on pH. | Typically between 6.0 and 8.5, specific to the target protein. |
| Ionic Strength | Salt concentration affects protein solubility and the stability of protein-detergent complexes. | 50-500 mM NaCl or KCl |
| Additives | Ligands, cofactors, or glycerol can stabilize the protein's native conformation. Protease inhibitors prevent degradation. | Varies by protein; protease inhibitor cocktails are common. |
Once solubilized, the membrane protein exists within a detergent micelle. The hydrophobic tails of the detergent molecules associate with the transmembrane surfaces of the protein, while the hydrophilic headgroups face the aqueous buffer, effectively creating a soluble complex. sigmaaldrich.com The physical properties of these micelles are critical for the stability of the enclosed protein and for downstream applications like structural studies.
For the closely related detergent n-octyl-β-D-glucopyranoside (OG), molecular dynamics simulations and scattering experiments have provided detailed characterizations of its micelles. Studies indicate that OG micelles are often not perfectly spherical but are better described as prolate ellipsoids. nih.govresearchgate.net The size of the micelle, defined by the aggregation number (the number of detergent monomers per micelle), is a key parameter. For OG, aggregation numbers have been reported in a wide range, with some direct physical methods suggesting a size of around 75 monomers per micelle. researchgate.net The surface of these micelles is rough and hydrated, with the hydroxyl groups of the glucose headgroups forming hydrogen bonds with water. nih.govresearchgate.net
Table 2: Micellar Properties of n-Octyl-β-D-glucopyranoside (OG), a Close Analog of this compound
| Property | Reported Value/Description | Source |
|---|---|---|
| Shape | Prolate ellipsoid, non-spherical | nih.govresearchgate.net |
| Aggregation Number | ~27-100 monomers | researchgate.net |
| Micellar Molecular Weight | ~8,000 - 29,000 Da | researchgate.net |
| Surface | Rough, with hydroxyl and oxygen atoms of the headgroup exposed to water for hydration. | nih.govresearchgate.net |
While detergent micelles are essential for solubilization, they represent a significant simplification of the complex native cell membrane. To study protein function and structure in a more physiologically relevant context, several strategies have been developed to reconstitute purified membrane proteins into lipid-based systems. researchgate.net
Liposomes: These are spherical vesicles composed of a lipid bilayer enclosing an aqueous core. creative-biolabs.com They provide a true bilayer environment and are particularly useful for studying transport proteins. creative-biolabs.com
Bicelles: These are small, disc-shaped particles typically formed from a mixture of long-chain phospholipids (B1166683) that form a planar bilayer and a short-chain detergent or lipid that coats the rim of the disc. nih.govresearchgate.net They are advantageous for certain NMR studies because they can align in a magnetic field. nih.gov
Nanodiscs: Nanodiscs consist of a patch of lipid bilayer encircled by two copies of a "membrane scaffold protein" (MSP), which is an engineered apolipoprotein. creative-biolabs.comnih.gov This system creates a soluble, stable, and uniformly sized particle containing a single membrane protein within a defined lipid environment, offering excellent stability. creative-biolabs.comnih.gov
In all these cases, a detergent like this compound is typically used for the initial protein solubilization before the detergent is removed to allow for reconstitution into the desired lipid structure. creative-biolabs.com
In recent years, detergent-free methods for membrane protein extraction have gained prominence, offering ways to study proteins in their native lipid environment. nih.gov
Amphipathic Copolymers: Polymers such as Styrene-Maleic Acid (SMA) and Diisobutylene-Maleic Acid (DIBMA) can directly solubilize patches of the cell membrane, including the embedded proteins and their surrounding native lipids. nih.govnih.gov This process forms polymer-lipid nanoparticles, often called "native nanodiscs," without ever exposing the protein to a detergent. nih.govnih.gov DIBMA is noted for its stability over a wider pH range and resistance to precipitation by divalent cations compared to SMA. nih.gov
Amphipols: These are amphipathic polymers designed to wrap around the hydrophobic transmembrane region of a protein, keeping it soluble in aqueous solutions without the need for a detergent micelle. nih.gov A well-studied example is A8-35, which has been used to stabilize various membrane proteins by mimicking the acyl chains of phospholipids. nih.gov
These polymer-based approaches offer the significant advantage of preserving the local lipid environment of the protein, which can be crucial for its function and stability. nih.gov
Support in Protein Purification and Crystallization
Beyond initial solubilization, this compound and related detergents are indispensable for the subsequent purification and structural determination of membrane proteins. nih.govresearchgate.net Once the protein is in a soluble protein-detergent complex, it can be purified using standard techniques like immobilized metal affinity chromatography (IMAC) and size-exclusion chromatography. nih.govhuji.ac.il
The choice of detergent is especially critical for protein crystallization, a key method for determining high-resolution 3D structures. nih.gov The detergent micelle not only keeps the protein soluble but also becomes part of the crystal lattice. Detergents that form large, bulky micelles can sterically hinder the formation of the protein-protein contacts necessary for crystallization. nih.gov Therefore, detergents with smaller alkyl chains and smaller micelles, such as n-octyl-β-D-glucopyranoside, are often more successful in crystallization trials than those with longer chains like n-dodecyl-β-D-maltopyranoside (DDM). nih.govnih.gov this compound, with its C4 alkyl chain, would be expected to form even smaller micelles, making it a potentially useful detergent to screen for crystallization experiments.
Table 3: Common Detergents Used in Membrane Protein Crystallization
| Detergent | Abbreviation | Type | Alkyl Chain Length |
|---|---|---|---|
| n-Dodecyl-β-D-maltopyranoside | DDM | Non-ionic | C12 |
| n-Decyl-β-D-maltopyranoside | DM | Non-ionic | C10 |
| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | C8 |
| n-Nonyl-β-D-glucopyranoside | NG | Non-ionic | C9 |
Role as Glycosyl Acceptors in Biocatalytic Reactions
This compound serves as a valuable glycosyl acceptor in various biocatalytic reactions, particularly in transglycosylation processes catalyzed by glycosidases and glycosyltransferases. nih.govnih.gov In these reactions, an enzyme transfers a glycosyl moiety from a donor substrate to the hydroxyl group of the this compound acceptor. This enzymatic approach offers a highly regio- and stereoselective method for synthesizing more complex oligosaccharides and glycoconjugates, avoiding the need for extensive protection and deprotection steps common in chemical synthesis. nih.govresearchgate.net
The efficiency of this compound as an acceptor is influenced by several factors, including the choice of enzyme, reaction conditions (such as pH, temperature, and solvent system), and the nature of the glycosyl donor. researchgate.net For instance, β-glucosidases, which naturally hydrolyze β-glycosidic bonds, can be manipulated to favor the reverse reaction (transglycosylation) over hydrolysis by controlling water activity in the reaction medium, often by using organic co-solvents. nih.govresearchgate.net Cyclodextrin (B1172386) glucanotransferases (CGTases) have also been used to transfer glucose units from starch to acceptor molecules, although these typically yield α-anomers. mdpi.com
One notable application is in the synthesis of specific oligosaccharides. By using this compound as the initial acceptor, a monosaccharide unit can be enzymatically added. The resulting disaccharide can then be isolated and potentially used in subsequent reactions to build longer, well-defined carbohydrate chains. The selection of the enzyme is critical as it dictates the linkage type (e.g., β(1→4), β(1→6)) of the newly formed glycosidic bond. nih.gov Research has shown that the yield of such transglycosylation reactions can be optimized by adjusting substrate molar ratios and other physical parameters. researchgate.net For example, in a study synthesizing salidroside (B192308), butyl-β-D-glucoside was used as the glucosyl donor in a transglucosylation reaction catalyzed by immobilized β-glucosidase. researchgate.net
Investigation of Enzyme-Glycoside Interactions
Understanding the interactions between this compound and enzymes, primarily glycosidases, is fundamental to its application in research. These investigations provide insights into enzyme mechanisms, substrate specificity, and the rational design of inhibitors.
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of enzyme-ligand complexes at atomic resolution. mdpi.combiologiachile.cl By co-crystallizing an enzyme, such as a β-glucosidase, with this compound or a similar alkyl glucoside, researchers can visualize the precise interactions within the enzyme's active site. These structures reveal the key amino acid residues involved in substrate binding and catalysis. researchgate.netebi.ac.uk
For β-glucosidases, the active site is often a pocket or cleft. wikipedia.org Structural studies of these enzymes, typically belonging to glycoside hydrolase (GH) families 1 and 3, show a conserved architecture, such as the (β/α)8 TIM-barrel fold. researchgate.netmdpi.comembopress.org The glucose moiety of the glucoside is stabilized by a network of hydrogen bonds and hydrophobic interactions with residues at the glycone (-1) subsite. mdpi.com The butyl group of this compound occupies the aglycone (+1) subsite, where interactions are predominantly hydrophobic. The nature and size of this aglycone-binding pocket are major determinants of the enzyme's substrate specificity. portlandpress.com
Crystal structures of β-glucosidases in complex with glucose (the product of hydrolysis) or inhibitors provide a static picture that helps elucidate the catalytic mechanism. researchgate.netembopress.org For instance, the distance between the two critical catalytic glutamate (B1630785) residues, which act as a nucleophile and an acid/base catalyst, is consistent with a retaining mechanism of hydrolysis. embopress.orgnih.gov While specific crystal structures of enzymes complexed with n-butyl beta-D-glucopyranoside are not extensively documented in general literature, the wealth of structural data on β-glucosidases with other alkyl glucosides and inhibitors allows for reliable homology modeling and provides a strong framework for understanding these interactions. ebi.ac.uk
The structural understanding of how this compound binds to enzymes is crucial for the rational design of mechanism-based inhibitors. nih.gov Glycosidase inhibitors are valuable as research tools and have therapeutic potential for conditions like diabetes and Gaucher's disease. nih.govresearchgate.net
Mechanism-based inhibitors are compounds that are chemically transformed by the target enzyme's catalytic machinery into a reactive species that inactivates the enzyme, often by forming a covalent bond with an active site residue. oup.comacs.org The design of such inhibitors often involves modifying the substrate scaffold. Starting with a molecule like this compound, chemists can introduce functionalities that mimic the transition state of the glycosidic bond cleavage. rsc.org The transition state of a retaining β-glucosidase has significant oxocarbenium ion character, with a flattened half-chair conformation of the sugar ring. rsc.orgnih.gov
Inhibitors are often designed by replacing the endocyclic oxygen with nitrogen (e.g., deoxynojirimycin derivatives) or by introducing functional groups that can form a stable covalent link with the enzyme's catalytic nucleophile (a glutamate or aspartate residue). acs.orgnih.govnih.gov The aglycone portion, such as the butyl group, is also critical. Modifying the alkyl chain length and structure can enhance binding affinity and selectivity for a specific glycosidase, by optimizing hydrophobic interactions in the aglycone subsite. portlandpress.com For example, N-butyl 1-deoxy-D-gluco-homonojirimycin has been synthesized and shown to be a selective β-glucosidase inhibitor. nih.gov Structural analysis of how these inhibitors fit into the active site confirms their mechanism and provides feedback for designing next-generation compounds with improved potency and specificity. nih.gov
Enzymatic assays are essential for quantifying the interaction between an enzyme and its substrates, including this compound. These studies determine an enzyme's substrate specificity, which is its ability to discriminate between different potential substrates. nih.gov β-glucosidases are often categorized based on their specificity: some act only on aryl-β-glucosides, others on disaccharides like cellobiose, and a third group exhibits broad specificity, hydrolyzing a wide range of substrates. nih.gov
In a typical assay, the rate of hydrolysis of a substrate by a β-glucosidase is measured. For substrates like this compound, this can be monitored by quantifying the release of glucose over time. More commonly, chromogenic or fluorogenic surrogate substrates such as p-nitrophenyl-β-D-glucopyranoside (pNPG) or 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) are used, as their hydrolysis produces a colored or fluorescent product that is easily detected. mdpi.com
By comparing the kinetic parameters (K_m and k_cat) for a series of alkyl β-D-glucosides with varying alkyl chain lengths (e.g., ethyl, propyl, butyl, octyl), researchers can probe the nature of the enzyme's aglycone-binding site. portlandpress.com A lower K_m value for this compound compared to shorter-chain glucosides would indicate a higher binding affinity, likely due to more favorable hydrophobic interactions in the active site. portlandpress.com For example, a study on a novel β-glucosidase from Aspergillus oryzae demonstrated its broad specificity by testing its activity on various glycosidic substrates. nih.govasm.org Such comparative kinetic studies are fundamental for characterizing newly discovered enzymes and for selecting the appropriate biocatalyst for specific applications. nih.gov
Mentioned Compounds
Interfacial Science and Structure Property Relationships
Amphiphilic Molecular Design and Behavior
Butyl beta-D-glucopyranoside is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. researchgate.net Its structure is inherently amphiphilic, consisting of two distinct moieties: a hydrophilic head and a hydrophobic tail. The polar head is a glucose ring, a sugar molecule with multiple hydroxyl (-OH) groups that readily interact with water through hydrogen bonding. The nonpolar tail is a butyl group, a short four-carbon alkyl chain that is repelled by water and preferentially interacts with nonpolar substances like oils and air. acs.org
This dual nature dictates its behavior in aqueous solutions. At low concentrations, the molecules exist as monomers. However, as the concentration increases, they migrate to interfaces, such as the air-water or oil-water interface, to minimize the unfavorable interaction between the hydrophobic butyl tail and water. This orientation at the surface reduces the interfacial tension of the liquid. nih.gov This fundamental property is the basis for its function as a surfactant in various applications, including cleansing and emulsification. researchgate.net
Critical Micelle Concentration (CMC) Studies
The critical micelle concentration (CMC) is a key parameter that defines the efficiency of a surfactant. It is the concentration at which surfactant monomers in a solution begin to self-assemble into organized aggregates called micelles. researchgate.net Above the CMC, the surface tension of the solution remains relatively constant, and any additional surfactant molecules form more micelles. nih.gov
The CMC of alkyl glucosides is strongly dependent on the length of the hydrophobic alkyl chain; a longer chain leads to a lower CMC, indicating greater efficiency in micelle formation. researchgate.net Due to its short four-carbon alkyl chain, this compound is a relatively weak surfactant, and its CMC is consequently very high and not widely reported in scientific literature. However, by examining the CMC values of related alkyl glucosides with longer chains, a clear trend can be established. For instance, n-octyl-β-D-glucopyranoside (a C8 glucoside) has a well-documented CMC in the range of 20-25 mM. sigmaaldrich.cominterchim.fraatbio.com Alkyl glucosides with even longer chains exhibit progressively lower CMCs.
Conversely, a related compound, tert-butyl-α-D-glucoside, which has a branched alkyl group and a different anomeric configuration, has been reported to have a CMC between 4.0 and 4.5 mM. This highlights that both chain structure and stereochemistry influence micellization. Based on established trends, the CMC for n-butyl beta-D-glucopyranoside is expected to be significantly higher than that of its C8 counterpart.
| Alkyl Glucoside Derivative | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) |
|---|---|---|
| n-Butyl beta-D-glucopyranoside | C4 | Not widely reported (expected to be >25 mM) |
| tert-Butyl-α-D-glucoside | C4 (branched) | 4.0 - 4.5 |
| n-Octyl beta-D-glucopyranoside | C8 | 20 - 25 |
Impact of Molecular Structure on Interfacial Activity
The performance of this compound as a surfactant is a direct result of its specific molecular features. Variations in the alkyl chain, the stereochemistry of the glycosidic bond, and the potential to form larger aggregates all have a profound impact on its interfacial activity.
Influence of Spacer and Linking Position
In the structure of this compound, the butyl group acts as the hydrophobic "spacer" that separates the hydrophilic glucose head from the aqueous phase when adsorbed at an interface. The length of this alkyl chain is a critical determinant of surfactant properties. researchgate.net A shorter chain, like the butyl group, results in higher water solubility and a higher CMC, meaning more surfactant is needed to form micelles and significantly alter surface properties. researchgate.net Conversely, longer alkyl chains increase hydrophobicity, leading to lower CMCs and more efficient reduction of surface tension. researchgate.net
The "linking position" refers to the glycosidic bond between the anomeric carbon (C1) of the glucose molecule and the oxygen atom of the butanol. This ether linkage is relatively stable, particularly in alkaline conditions, which is a valuable characteristic for many surfactant applications. semanticscholar.org
Stereochemical Effects on Surfactant Performance (e.g., Alpha vs. Beta Anomers)
The orientation of the glycosidic bond creates two possible stereoisomers, or anomers: alpha (α) and beta (β). In this compound, the butyl group is in an equatorial position relative to the glucose ring. In the corresponding alpha anomer, the butyl group would be in an axial position.
This stereochemical difference has a tangible effect on the surfactant's properties. Research indicates that α-anomers of alkyl glucosides are generally less hydrophilic than their β-anomer counterparts. researchgate.netsemanticscholar.org This difference in hydrophilicity can influence properties such as water solubility, micelle shape, and interaction with other molecules at interfaces. The beta configuration, as present in this compound, contributes to its specific balance of hydrophilic and lipophilic properties, defining its performance as a surfactant.
Dimeric and Polymeric Glycoside Surfactant Design
While this compound is a monomeric surfactant, its fundamental structure serves as a building block for more complex surfactant architectures, such as dimeric (or gemini) and polymeric surfactants. researchgate.net Dimeric surfactants feature two amphiphilic units—each comprising a hydrophilic head and a hydrophobic tail—covalently connected by a spacer group. researchgate.netconicet.gov.ar
Natural Occurrence and Isolation Studies
Identification in Biological Sources (e.g., Plants, Microorganisms)
Butyl beta-D-glucopyranoside has been identified in both the plant and animal kingdoms. Its discovery in various organisms highlights its role in natural biological systems, although it is not as widespread as other glycosides.
One of the notable identifications of this compound is as a major organic component in the defensive secretion of an insect. scispace.com Specifically, s-Butyl β-D-glucopyranoside was isolated from the aqueous secretion collected from the dorsal surface of the abdomen of the tettigoniid, Acripeza reticulata. scispace.com It is suggested that the compound's bitter taste may contribute to a defensive mechanism against predators. scispace.com
In the plant kingdom, this compound has been reported in species such as the Japanese morning glory (Ipomoea nil) and apricot (Prunus armeniaca). nih.gov A structurally related, more complex glucosinolate, 4-(β-D-glucopyranosyldisulfanyl)butyl glucosinolate, has been identified and isolated from the leaves of rocket salad (Eruca sativa L.). nih.govtandfonline.com This related compound underscores the presence of butyl glycoside moieties within the Brassicaceae family.
| Compound | Biological Source | Organism Type | Reference |
|---|---|---|---|
| s-Butyl β-D-glucopyranoside | Acripeza reticulata (Tettigoniid) | Insect | scispace.com |
| This compound | Ipomoea nil (Japanese morning glory) | Plant | nih.gov |
| This compound | Prunus armeniaca (Apricot) | Plant | nih.gov |
| 4-(β-D-glucopyranosyldisulfanyl)butyl glucosinolate | Eruca sativa L. (Rocket salad) | Plant | nih.govtandfonline.com |
Extraction and Purification Methodologies for Natural Glycosides
The isolation of this compound from natural sources requires multi-step procedures tailored to the specific biological matrix. These methodologies aim to separate the target glycoside from a complex mixture of other cellular components.
A general approach for extracting glycosides from plant material, such as the rhizomes of Alpinia officinarum, begins with a methanol (B129727) extraction of the fresh tissue. nih.gov Following the initial extraction, the crude extract is further purified. Modern techniques such as reversed-phase high-performance liquid chromatography (HPLC) are essential for separating the individual glycosides from the mixture. nih.gov For purifying alkyl glycosides like octyl beta-D-glucopyranoside, mixed-bed ion exchange chromatography is also an effective technique to remove ionic impurities. nih.gov
A specific protocol for isolating s-butyl β-D-glucopyranoside from the secretion of the insect Acripeza reticulata has been documented. scispace.com This method involves the following key steps:
Collection and Concentration : The aqueous secretion is collected and evaporated to dryness at room temperature. scispace.com
Acetylation : The resulting residue is dissolved in a 1:1 mixture of acetic anhydride (B1165640) and pyridine (B92270) and kept at a low temperature to form the tetraacetate derivative. scispace.com
Solvent Extraction : The acetylated product is then worked up by pouring it over ice, followed by extraction with ether. scispace.com
Washing and Drying : The combined ether extracts are washed with dilute hydrochloric acid and water, then dried using anhydrous sodium sulphate. scispace.com
Crystallization : The final step involves evaporating the ether and crystallizing the resulting solid from an ether-hexane solvent system to yield pure needles of (-)-s-butyl β-D-glucopyranoside tetraacetate. scispace.com
| Step | Description | Example Application | Reference |
|---|---|---|---|
| 1. Initial Extraction | Use of a solvent (e.g., methanol) to create a crude extract from the biological source (e.g., plant rhizomes). | Isolation of glycosides from Alpinia officinarum. | nih.gov |
| 2. Derivatization (Optional) | Chemical modification (e.g., acetylation) to improve stability and chromatographic separation. | Acetylation of glucoside from Acripeza reticulata secretion. | scispace.com |
| 3. Liquid-Liquid Extraction | Partitioning the compound of interest into an organic solvent (e.g., ether) to separate it from aqueous components. | Ether extraction of acetylated glucoside. | scispace.com |
| 4. Chromatographic Purification | High-resolution separation using techniques like reversed-phase HPLC or ion-exchange chromatography. | Purification of various plant glycosides and removal of impurities from commercial detergents. | nih.govnih.gov |
| 5. Crystallization | Inducing the formation of a pure crystalline solid from a supersaturated solution. | Final purification of (-)-s-butyl β-D-glucopyranoside tetraacetate from ether-hexane. | scispace.com |
Structural Elucidation of Isolated Natural Products
Once a natural glycoside is isolated and purified, its chemical structure must be unequivocally determined. This is accomplished using a combination of spectroscopic and spectrometric techniques.
The structural elucidation of glycosides isolated from natural sources, such as those from Alpinia officinarum, relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses. nih.gov For the related compound from rocket salad, 4-(β-D-glucopyranosyldisulfanyl)butyl glucosinolate, positive-ion electrospray ionization mass spectrometry (ESI-MS) was used to determine its molecular weight, while positive-ion high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) established its molecular formula as C₁₇H₃₂O₁₁NS₃. nih.govtandfonline.com The structure was further confirmed by MS and NMR spectroscopy. nih.govtandfonline.com
In the case of s-butyl β-D-glucopyranoside from Acripeza reticulata, structural confirmation was achieved through several methods. scispace.com After isolation and acetylation, proton magnetic resonance (p.m.r.) spectroscopy indicated the product was predominantly (-)-s-butyl P-D-glucopyranoside tetraacetate. scispace.com The identity was definitively confirmed by comparing the p.m.r. spectrum of the isolated natural product derivative with that of a synthetically prepared sample of (-)-s-butyl P-D-glucopyranoside tetraacetate; the spectra were identical. scispace.com High-resolution mass spectrometry was also employed to confirm the elemental composition of key fragment ions observed in the mass spectrum. scispace.com
| Technique | Purpose | Finding / Application | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Determines molecular weight and molecular formula. | Used to identify glycosides from Alpinia officinarum. | nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements to determine elemental composition. | Confirmed the elemental composition of ions from s-butyl P-D-glucopyranoside and the molecular formula of the glucosinolate from Eruca sativa. | scispace.comnih.govtandfonline.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework and stereochemistry of a molecule. | Confirmed the structure of the glucosinolate from Eruca sativa and was critical in identifying s-butyl P-D-glucopyranoside from Acripeza reticulata. | scispace.comnih.govtandfonline.comnih.gov |
| Comparative Analysis | Comparison of spectroscopic data of the isolated natural product with a synthetic standard. | The p.m.r. spectrum of the isolated acetylated glycoside from A. reticulata was identical to a synthetic standard, confirming its structure. | scispace.com |
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations (e.g., DFT, MP2, AM1 Method)
Quantum chemical calculations are instrumental in understanding the electronic structure and stability of Butyl beta-D-glucopyranoside. While specific studies focusing exclusively on this compound are not abundant, research on similar glucopyranoside derivatives provides a strong framework for understanding its behavior.
Density Functional Theory (DFT) is a widely used method for these investigations. For instance, studies on acylated glucopyranosides have employed DFT with the B3LYP functional and a 3-21G basis set to optimize molecular geometries and calculate thermodynamic properties. banglajol.infounimas.my Such calculations reveal that derivatives of glucopyranosides typically maintain the regular 4C1 conformation with C1 symmetry. banglajol.info The thermodynamic data derived from these calculations, including enthalpy, Gibbs free energy, and entropy, indicate the stability of these compounds. banglajol.info
Furthermore, DFT has been utilized to study the ionization of α- and β-D-glucopyranosyl donors. nih.gov These studies show that β-anomers, like this compound, undergo a significant conformational change before complete ionization. nih.gov The specific nature of these conformational transitions is dependent on both the leaving group and the protecting groups present in the molecule. nih.gov This theoretical approach is valuable for understanding reaction mechanisms, such as those involved in glycosylation. nih.gov
While methods like Møller-Plesset perturbation theory (MP2) and Austin Model 1 (AM1) are also powerful tools for computational analysis, their specific application in published research on this compound is not prominent. However, DFT calculations have been shown to provide robust and reliable data for similar systems.
| Compound | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) | Entropy (cal/mol·K) |
|---|
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are essential for exploring the conformational landscape and dynamic behavior of this compound in various environments. While direct MD simulation studies on this specific molecule are not widely published, research on related systems provides valuable insights.
For example, MD simulations have been used to study the interaction of kaempferol (B1673270) and its glucopyranoside derivatives with enzymes. nih.gov These simulations help in understanding the stability of protein-ligand complexes and the conformational changes that occur upon binding. nih.gov Such studies often reveal that bulky substituents on the glucopyranoside moiety can influence the binding affinity due to steric hindrance. nih.gov
In the context of alkyl polyglycosides, of which this compound is a member, molecular modeling is used to understand their properties as surfactants. researchgate.net These models can predict how the molecules will orient themselves at interfaces and form micelles. researchgate.net The conformation of the glycosidic units is typically found to be a 4C1 chair form with a β-anomeric configuration. researchgate.net
Prediction and Analysis of Molecular Conformations
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Theoretical methods are crucial for predicting and analyzing the various possible conformations of this molecule.
Studies on similar molecules, such as phenyl β-D-glucopyranoside, have utilized tools like the conformer-rotamer ensemble sampling tool (CREST) to perform extensive and systematic conformational searches. mdpi.com These searches can identify numerous low-energy conformers at the DFT level. mdpi.com For phenyl β-D-glucopyranoside, fourteen low-energy conformers were identified. mdpi.com The relative populations of these conformers are influenced by the solvent environment. mdpi.com
A key aspect of the conformational analysis of glucopyranosides is the orientation of the hydroxymethyl group at the C6 position, which can adopt G+, G-, and T conformations. The distribution of these conformations is sensitive to the surrounding medium. For instance, in the gas phase, the G+ conformation of phenyl β-D-glucopyranoside is predominant, while in DMSO, the G- conformation is favored, and in water, there is a more even distribution between G+ and G-. mdpi.com It is expected that this compound would exhibit similar solvent-dependent conformational preferences.
| Environment | G+ (%) | G- (%) | T (%) |
|---|
Theoretical Studies of Intermolecular Interactions (e.g., Solvent Effects in Ionic Liquids)
The interactions of this compound with its environment, particularly in solution, are critical for its applications. Theoretical studies of these intermolecular interactions, especially in novel solvents like ionic liquids, are an active area of research.
Ionic liquids are considered "green solvents" and their interactions with biomolecules are of significant interest. rsc.org Studies on the interaction of 1-butyl-3-methylimidazolium carboxylate ionic liquids with glucose in water have been conducted using a combination of experimental techniques and theoretical analysis. rsc.org These studies investigate volumetric properties, viscosity, and conductivity to understand the interactions. rsc.org NMR spectroscopy has shown that there are no strong, specific interactions between glucopyranosides and these ionic liquids. rsc.org However, the H2 atom on the imidazolium (B1220033) ring is found to be more acidic and thus more likely to participate in interactions. rsc.org
The dissolution of cellulose, a polymer of glucose, in ionic liquids has also been extensively studied from a theoretical perspective. acs.org These studies highlight the importance of both the cation and anion of the ionic liquid in the dissolution process. acs.org The interactions are primarily driven by hydrogen bonding between the hydroxyl groups of the carbohydrate and the ions of the liquid. acs.org Given its structural similarity to a glucose monomer, this compound is expected to exhibit similar intermolecular interaction patterns in ionic liquids. The butyl chain of the glucoside and the alkyl chains of the ionic liquid cations can also engage in hydrophobic interactions.
Emerging Research Areas and Future Perspectives
Development of Novel Glycoside Synthesis Methodologies
The pursuit of more efficient, cost-effective, and environmentally friendly methods for synthesizing Butyl beta-D-glucopyranoside is a key area of research. Traditional chemical methods, such as the Koenigs-Knorr method, have drawbacks, including the reliance on costly and toxic heavy metal promoters like silver or mercury salts, which also present separation challenges. researchgate.net To overcome these limitations, research has branched into several promising directions.
One significant advancement is the modification of traditional chemical syntheses. For instance, a novel approach utilizes lithium carbonate (LiCO3) as a less toxic and more easily separable promoter for the glycosylation of alcohols, achieving good yields and simplifying the purification process. researchgate.net
However, the most substantial progress has been in the realm of enzymatic synthesis, which offers a "green" alternative that is both highly efficient and stereoselective, often yielding the anomerically pure β-glycoside in a single step. researchgate.net Researchers are exploring various enzymatic strategies:
Novel Enzyme Sources : Low-cost β-glycosidases sourced from the seeds of fruits like almonds and peaches have demonstrated excellent activity for glycoside preparation. researchgate.net
Advanced Catalysts : An efficient and green protocol has been developed using a reusable biomass carbonaceous solid acid as a catalyst for the glycosylation of unprotected sugars. lookchem.com
Optimized Reaction Media : To improve reaction efficiency, scientists are using innovative solvent systems. The use of deep eutectic solvents (DES) has been shown to enhance the solubility of substrates and the stability of enzymes. smolecule.com Similarly, employing a ternary system of acetone (B3395972)/1-butanol (B46404)/aqueous solution can increase the concentration of the alcohol substrate, preventing the formation of a biphasic medium and thereby improving the product yield. nih.gov
Interactive Table: Comparison of Synthesis Methodologies for Glycosides
| Methodology | Catalyst/Promoter | Key Advantages | Reference |
|---|---|---|---|
| Improved Chemical Synthesis | Lithium Carbonate (LiCO3) | Less toxic, cost-effective, easy separation | researchgate.net |
| Enzymatic Synthesis | β-Glucosidases (from plant seeds) | Environmentally friendly, high stereoselectivity, renewable catalyst source | researchgate.net |
| Green Catalysis | Biomass-derived solid acid | Reusable catalyst, atom-economic | lookchem.com |
| Enzymatic Synthesis in DES | Immobilized β-galactosidase | Enhanced substrate solubility and enzyme stability, higher yields | smolecule.com |
| Enzymatic Synthesis in Ternary Solvents | β-galactosidase | Higher effective substrate concentration, improved yield | nih.gov |
Design and Synthesis of Advanced Glycoside Derivatives with Tailored Research Functionalities
Beyond improving the synthesis of the parent compound, significant research is dedicated to the design and synthesis of this compound derivatives. These modifications aim to introduce specific functionalities or enhance inherent properties like solubility and stability for targeted research applications.
A primary driver for creating derivatives is to improve water solubility. A notable example is the glycosylation of the poorly soluble compound bufalin; its derivative, bufalin-3-O-β-d-glucopyranoside, exhibited a 13.1-fold increase in water solubility. nih.gov This highlights the potential of glycosylation as a strategy to enhance the bioavailability of hydrophobic molecules.
Derivatives are also synthesized to act as stabilizing agents. This compound and similar compounds are used as protective agents for proteins and enzymes during biochemical processes and are crucial for the isolation and purification of membrane proteins. lookchem.com
Furthermore, new derivatives are created to introduce novel chemical handles or biological activities:
Functional Group Addition : Derivatives such as 4-Carboxybutyl β-D-glucopyranoside have been synthesized, introducing a carboxylic acid group that can be used for further conjugation to other molecules or surfaces. sussex-research.com
Acylated and Benzylated Derivatives : Acetate and 4,6-O-benzylidene derivatives of n-butyl β-D-glucopyranoside have been synthesized and evaluated for their antimicrobial properties. researchgate.net
Permethylated Derivatives : Permethylated versions of this compound are synthesized for use in specific analytical applications. nist.gov
Advanced Design : Molecular modeling is being employed to rationally design glycoside acceptors, such as substituted benzyl (B1604629) β-D-glucopyranosides, to achieve highly regioselective synthesis of more complex structures like disaccharides. chemfaces.com
Interactive Table: Examples of this compound Derivatives and Their Functionalities
| Derivative Name | Modification | Tailored Functionality/Application | Reference |
|---|---|---|---|
| Bufalin-3-O-β-d-glucopyranoside | Glycosylation of bufalin | Significantly improved water solubility | nih.gov |
| n-Butyl-di-O-acetyl-4,6-O-benzylidene-β-D-glucopyranoside | Acylation and benzylidenation | Investigated for antimicrobial activity | researchgate.net |
| 4-Carboxybutyl β-D-glucopyranoside | Butyl chain with terminal carboxyl group | Provides a functional handle for conjugation | sussex-research.com |
| Permethylated Butyl β-D-glucopyranoside | Methylation of all hydroxyl groups | Used in specific analytical chemistry contexts | nist.gov |
Integration into Advanced Research Tools and Materials
The unique properties of this compound make it a valuable component in the development of advanced research tools and materials. Its amphiphilic nature and interaction with biological components are being leveraged in new and innovative ways.
One of the most promising areas is its use in biosensors . This compound can serve as a specific substrate for enzymes like β-glucosidases. smolecule.com The enzymatic breakdown of the glycoside can be monitored, and the rate of this reaction can be used to quantify the activity of the enzyme. This principle can be integrated into biosensor platforms to detect the presence or inhibition of such enzymes. smolecule.com
In the field of cell biology, it is used as a research tool for studying cellular membranes. Its surfactant properties allow it to act as a permeabilizing agent, which facilitates the entry of certain substances into cells for experimental study. ontosight.ai This is particularly useful for investigating intracellular processes and for drug delivery research. smolecule.comontosight.ai Furthermore, due to its well-defined structure, it is often employed as a reference compound in analytical techniques such as chromatography for the calibration and identification of other glycosidic compounds. smolecule.com
While direct integration into nanomaterials is an emerging area, the fundamental properties of this compound, such as its ability to act as a non-ionic surfactant and stabilize biomolecules like proteins, are highly relevant to nanotechnology . lookchem.comontosight.ai These characteristics are essential for the functionalization and stabilization of nanoparticles used in biomedical applications, suggesting a future role for such glycosides in the development of novel nanomaterials for drug delivery and diagnostics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Butyl beta-D-glucopyranoside, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : The compound is typically synthesized via Koenigs-Knorr glycosylation, where a glycosyl donor (e.g., peracetylated glucose) reacts with butanol in the presence of a Lewis acid catalyst (e.g., silver oxide). To ensure stereochemical purity, reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane), and protecting groups (e.g., acetyl) are optimized to favor β-anomer formation. Post-synthesis, purification via column chromatography and characterization using NMR (e.g., H, C, HSQC) confirms the β-configuration by analyzing anomeric proton coupling constants () .
Q. How can researchers address low solubility of this compound in organic solvents during experimental workflows?
- Methodological Answer : Solubility challenges in hydrophobic solvents (e.g., chloroform) can be mitigated by using co-solvents like DMSO or methanol (10–20% v/v) or derivatizing the compound with hydrophilic groups (e.g., acetylation). Alternatively, micellar systems with surfactants (e.g., Tween-80) enhance solubility in aqueous buffers for biological assays .
Q. What analytical techniques are critical for quantifying this compound in complex biological matrices?
- Methodological Answer : Reverse-phase HPLC coupled with evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) is preferred. For example, a C18 column with an isocratic mobile phase (acetonitrile:water, 70:30) resolves the compound from interferents. Validation parameters (linearity: , LOD: 0.1 µg/mL) ensure reproducibility in tissue homogenates or serum .
Advanced Research Questions
Q. How does this compound interact with enzymatic targets like PDE-5, and what experimental designs validate its inhibitory activity?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding affinity to PDE-5’s catalytic domain (Tyr612, Asp764). In vitro validation uses fluorescence-based enzymatic assays with Z′-factors > 0.5. For instance, pre-incubating PDE-5 with this compound (10–100 µM) and measuring cGMP hydrolysis via HPLC quantifies IC values. Negative controls (e.g., sildenafil) and dose-response curves are essential .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies in IC values (e.g., PDE-5 vs. cytochrome P450 inhibition) may arise from assay conditions (pH, co-factors) or purity of the compound. Researchers should standardize protocols (e.g., ATP concentration in kinase assays) and validate compound identity via HRMS (mass error < 2 ppm) and H-NMR prior to bioactivity screens. Meta-analyses comparing raw datasets across studies can identify confounding variables .
Q. How can this compound be utilized as a glycosylation handle in synthetic biology applications?
- Methodological Answer : The compound’s glycosidic bond serves as a chemical handle for conjugating biomolecules (e.g., peptides, fluorophores). For example, copper-free click chemistry (strain-promoted azide-alkyne cycloaddition) links an azide-modified this compound to dibenzocyclooctyne (DBCO)-tagged proteins. Reaction efficiency is monitored via fluorescence polarization or MALDI-TOF .
Q. What in silico and in vitro approaches predict the pharmacokinetic profile of this compound for therapeutic development?
- Methodological Answer : ADME properties are modeled using SwissADME or QikProp. Key parameters include logP (~1.2, indicating moderate lipophilicity) and topological polar surface area (~110 Ų, suggesting poor blood-brain barrier penetration). In vitro Caco-2 cell permeability assays (apparent permeability ) and hepatic microsome stability tests (t > 30 min) validate predictions .
Key Limitations and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
